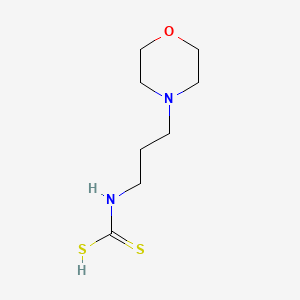
(3-Morpholinopropyl)dithiocarbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Morpholinopropyl)dithiocarbamic acid is an organosulfur compound that belongs to the class of dithiocarbamates. These compounds are characterized by the presence of a dithiocarbamate functional group, which consists of a nitrogen atom bonded to a carbon disulfide group. This compound is known for its ability to form stable complexes with transition metals, making it useful in various applications, including agriculture, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Morpholinopropyl)dithiocarbamic acid typically involves the reaction of morpholine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{Morpholine} + \text{CS}_2 + \text{NaOH} \rightarrow \text{this compound} + \text{Na}_2\text{S} ]
The reaction is usually carried out in an aqueous medium at room temperature. The product is then isolated by acidification and subsequent extraction.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3-Morpholinopropyl)dithiocarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiuram disulfides.
Reduction: Reduction reactions can convert the dithiocarbamate group to a thiol group.
Substitution: The dithiocarbamate group can undergo nucleophilic substitution reactions with alkyl halides to form S-alkyl dithiocarbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides like methyl iodide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Thiuram disulfides.
Reduction: Thiol derivatives.
Substitution: S-alkyl dithiocarbamates.
Aplicaciones Científicas De Investigación
(3-Morpholinopropyl)dithiocarbamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to chelate metal ions and inhibit metalloproteases.
Industry: It is used in the vulcanization of rubber and as a stabilizer in the production of polymers.
Mecanismo De Acción
The mechanism of action of (3-Morpholinopropyl)dithiocarbamic acid involves its ability to chelate metal ions. The dithiocarbamate group forms strong bonds with metal ions, inhibiting the activity of metalloenzymes. This chelation disrupts the normal function of the enzymes, leading to various biological effects. The compound’s ability to form stable complexes with transition metals is key to its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- Ziram (zinc dimethylbisdithiocarbamate)
- Zineb (zinc ethylenebisdithiocarbamate)
- Maneb (manganese ethylenebisdithiocarbamate)
Uniqueness
(3-Morpholinopropyl)dithiocarbamic acid is unique due to its morpholine moiety, which imparts distinct chemical properties compared to other dithiocarbamates. The presence of the morpholine ring enhances its solubility in water and its ability to form stable complexes with a wider range of metal ions. This makes it particularly useful in applications where solubility and stability are critical factors.
Propiedades
Número CAS |
72259-82-6 |
|---|---|
Fórmula molecular |
C8H16N2OS2 |
Peso molecular |
220.4 g/mol |
Nombre IUPAC |
3-morpholin-4-ylpropylcarbamodithioic acid |
InChI |
InChI=1S/C8H16N2OS2/c12-8(13)9-2-1-3-10-4-6-11-7-5-10/h1-7H2,(H2,9,12,13) |
Clave InChI |
ZEGKIMZVMGGNQI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCNC(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


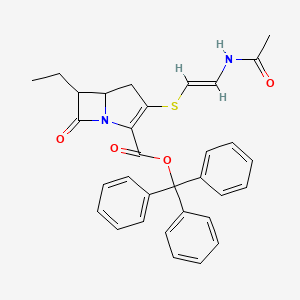
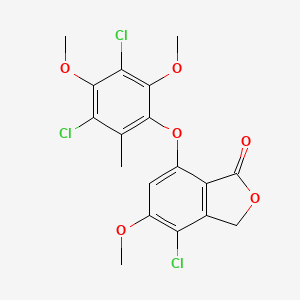
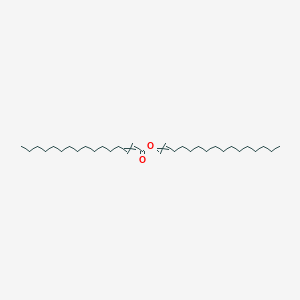
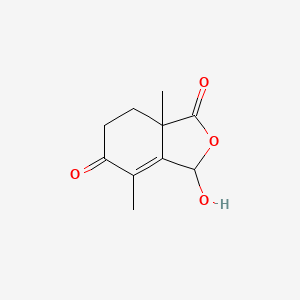
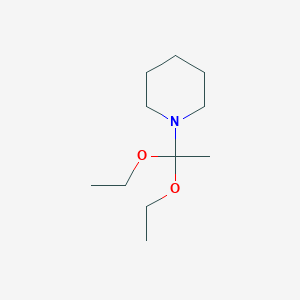
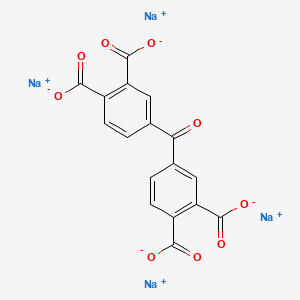
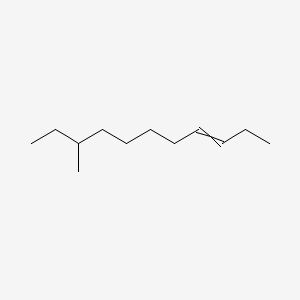
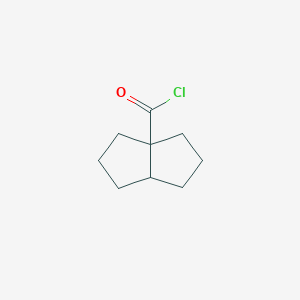
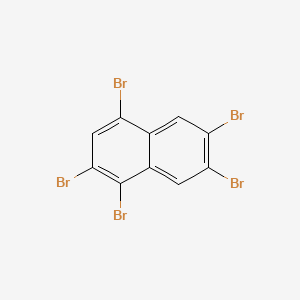
![ethyl 5-[(5-ethoxycarbonyl-4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate](/img/structure/B14456591.png)
![7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14456598.png)
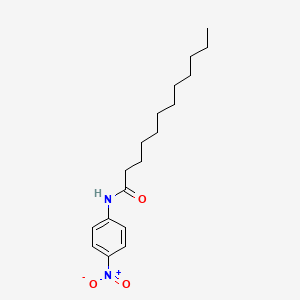

![[Amino(2-chloroanilino)methylidene]propanedinitrile](/img/structure/B14456615.png)
